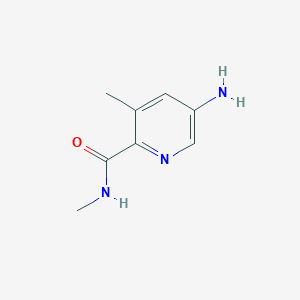
5-Amino-N,3-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,3-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group at the 5th position and two methyl groups at the N and 3rd positions of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,3-dimethylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-nitro-3-methyl benzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination Reaction: The amino group is then chlorinated using reagents like thionyl chloride.
Esterification Reaction: The resulting compound undergoes esterification to form an ester intermediate.
Ammonolysis Reaction: Finally, the ester is converted to this compound through ammonolysis.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,3-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
5-Amino-N,3-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Amino-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1MQ: Known for its metabolic effects and potential therapeutic applications.
N,N-Dimethylformamide: Used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide but with different reactivity and applications .
Uniqueness
5-Amino-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-N,3-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,9H2,1-2H3,(H,10,12) |
InChI Key |
HYDUBJXQIUNNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















